Glucocorticoid receptor agonist-2
Description
Chemical Identity and Nomenclature
GRAg-2 is a structurally complex molecule with systematic nomenclature reflecting its stereochemistry and functional groups. Its primary identifiers include:
The compound’s InChIKey (LCDCPIOGHJGDBP-APTODLHGSA-N) and SMILES strings confirm its three-dimensional configuration, critical for GR binding. Modifications such as conjugation with maleimide-alanine-alanine (Ala-Ala-Mal) enable its use in antibody-drug conjugates (ADCs), expanding its therapeutic applicability.
Historical Development of Selective Glucocorticoid Receptor Modulators
The evolution of GRAg-2 is rooted in efforts to dissociate glucocorticoid receptor transactivation (responsible for adverse effects) from transrepression (anti-inflammatory activity):
- 1990s–2000s : Early SEGRMs focused on steroidal analogs but faced limitations in selectivity. Nonsteroidal scaffolds emerged to reduce off-target interactions.
- 2010s : Preclinical studies on arylpyrazole and heterocyclic compounds demonstrated GR-specific binding without activating mineralocorticoid or progesterone receptors. GRAg-2, patented in 2017, exemplified this trend with its fluorinated pentacyclic structure optimized for GR affinity.
- 2020s : Advanced derivatives like GRM-01 (a nonsteroidal SEGRAM) validated the feasibility of separating anti-inflammatory efficacy from glucose dysregulation and bone loss in vivo. GRAg-2’s ADC-compatible conjugate (CAS 2166376-64-1) further exemplified translational applications in autoimmune diseases.
Position Within Arylpyrazole-Based Pharmacological Agents
GRAg-2 belongs to a broader class of arylpyrazole glucocorticoid analogs, which exploit electronic and steric modifications to enhance GR specificity:
Structural Motifs :
- Electron-deficient arylpyrazole core : Enhances binding to GR’s ligand-binding domain (LBD) while reducing affinity for related nuclear receptors.
- Fluorine substitutions : Improve metabolic stability and membrane permeability.
- Phenoxy side chains : Mediate interactions with GR’s activation function-2 (AF-2) region, crucial for co-regulator recruitment.
Functional Advantages :
- Reduced transactivation : Compounds like GRAg-2 show minimal induction of tyrosine aminotransferase (TAT) in hepatocytes, a marker of gluconeogenic activity.
- Anti-inflammatory potency : In human whole-blood assays, GRAg-2 suppresses interleukin-6 (IL-6) and prostaglandin E2 (PGE2) at nanomolar concentrations, comparable to dexamethasone.
- ADC compatibility : Conjugation via maleimide linkers enables targeted delivery to inflammatory cells, as seen in ABBV-3373, an investigational ADC referencing GRAg-2.
Properties
Molecular Formula |
C34H35F2NO7 |
|---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-(3-aminophenoxy)phenyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C34H35F2NO7/c1-31-11-10-20(39)13-25(31)26(35)14-24-23-15-29-34(28(41)17-38,32(23,2)16-27(40)33(24,31)36)44-30(43-29)18-6-8-21(9-7-18)42-22-5-3-4-19(37)12-22/h3-13,23-24,26-27,29-30,38,40H,14-17,37H2,1-2H3/t23-,24-,26-,27-,29+,30+,31-,32-,33-,34+/m0/s1 |
InChI Key |
LCDCPIOGHJGDBP-APTODLHGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)C[C@@H](C7=CC(=O)C=C[C@@]73C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)CC(C7=CC(=O)C=CC73C)F)F)O |
Origin of Product |
United States |
Preparation Methods
Key Intermediate Synthesis via Bromine-Magnesium Exchange
The carbon-14 labeled variant of GRA-2 is synthesized through a five-step sequence starting with trifluoromethylketone (12) . Enolization of (12) generates a magnesium enolate, which undergoes bromine-magnesium exchange followed by electrophilic trapping with [¹⁴C]-carbon dioxide to yield benzoic acid intermediate [¹⁴C]-(13) . This one-pot reaction ensures efficient incorporation of the radioactive label while maintaining the integrity of the trifluoromethyl group, a critical pharmacophore for receptor binding.
Chiral Auxiliary Coupling and Diastereomer Separation
Intermediate [¹⁴C]-(13) is coupled with (S)-1-(4-methoxyphenyl)ethylamine, a chiral auxiliary, to form [¹⁴C]-(15) . Propargylation of this adduct introduces an alkyne moiety, producing a mixture of diastereomers. Separation is achieved via sequential crystallizations in acetonitrile, isolating the desired diastereomer [¹⁴C]-(17) in 34% yield. This step underscores the importance of chiral resolution in ensuring enantiopurity, given the stereospecificity of glucocorticoid receptor activation.
Sonogashira Coupling and Azaindole Cyclization
[¹⁴C]-(17) undergoes Sonogashira coupling with iodopyridine (10) under palladium catalysis, forming a biaryl alkyne intermediate. Subsequent cyclization in the presence of cesium carbonate generates the azaindole core [¹⁴C]-(18) , which is then treated with hydrochloric acid to remove the chiral auxiliary, yielding [¹⁴C]-(2) (GRA-2) in 7% overall yield.
Stable Isotope-Labeled Variants: Deuterium and Carbon-13
Deuterium-Labeled GRA-2 Synthesis
Deuterium incorporation at five positions is achieved by synthesizing iodopyridine [²H₅]-(10) through a five-step sequence involving halogen exchange and catalytic deuteration. Sonogashira coupling with chiral alkyne (24) followed by azaindole cyclization yields [²H₅]-(2) in 42% overall yield. The use of deuterated solvents (e.g., DMF-d₇) minimizes proton back-exchange, preserving isotopic purity.
General Preparation Methods from Patent Literature
Activated Carboxylic Acid Approach
Patent WO2010136940A1 discloses a route where GRA-2 is synthesized via coupling of a steroid-derived alcohol (II/III) with an activated carboxylic acid (V) . Acid chlorides or O-(7-azabenzotriazol-1-yl) esters are preferred activators, reacting with (II/III) in dichloromethane or DMF using triethylamine as a base. This method emphasizes the role of activation in facilitating ester bond formation, a common motif in glucocorticoid prodrugs.
Alkylation Strategies for Thioether and Ether Linkages
For GRA-2 variants with -O-CH₂F or -S-CH₂F substituents, alkylation with bromofluoromethane or bromoacetonitrile is performed in acetonitrile or DMF. Sodium hydrogen carbonate ensures mild basic conditions, preventing β-elimination of fluorine. Diastereomeric ratios are controlled by low-temperature reactions (−20°C), with yields ranging from 30% to 50%.
Solvent and Base Selection in Key Reaction Steps
Polar aprotic solvents (DMF, acetonitrile) dominate due to their ability to stabilize charged intermediates and dissolve hydrophobic substrates. Sterically hindered bases (e.g., cesium carbonate) improve selectivity in SN2 reactions, while triethylamine facilitates acid scavenging in coupling steps.
Yield Optimization and Challenges
The low overall yield (7%) in the carbon-14 route arises from cumulative losses across five steps, particularly during diastereomer separation and azaindole cyclization. Patent methods report higher yields (30%–50%) but require stringent control over reaction parameters:
-
Temperature : Propargylation at −20°C prevents racemization.
-
Catalyst Loading : Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) optimize Sonogashira coupling efficiency.
-
Purification : Acidic work-up (HCl, pH 2) precipitates crude products, which are purified via silica gel chromatography.
Analytical Characterization
Isotopic purity of labeled GRA-2 is verified by mass spectrometry (LC-MS) and ¹⁹F NMR, with radiochemical purity >98% confirmed via radio-HPLC. Chiral HPLC using a cellulose-based column resolves diastereomers, ensuring enantiomeric excess >99%. For non-labeled variants, ¹H/¹³C NMR and IR spectroscopy validate structural integrity, particularly the ester carbonyl stretch at 1,740 cm⁻¹.
Applications and Implications
The synthesis of isotopically labeled GRA-2 enables precise pharmacokinetic studies, tracing metabolite formation in vivo . Patent methods provide scalable routes for industrial production, though challenges remain in minimizing halogenated solvent use and improving atom economy. Future directions include enzymatic catalysis for asymmetric synthesis and continuous-flow systems to enhance reaction reproducibility.
Scientific Research Applications
Clinical Applications
Glucocorticoid receptor agonist-2 has been investigated for its therapeutic potential in various conditions:
- Asthma and COPD : The compound has shown promise in improving lung function and reducing inflammation when used alongside beta-agonists, leading to better control of respiratory symptoms .
- Autoimmune Diseases : Its application extends to autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease, where it helps manage inflammation and immune responses effectively .
- Dermatological Conditions : The compound is also being explored for its efficacy in treating inflammatory skin disorders like psoriasis and eczema, leveraging its anti-inflammatory properties .
Case Study 1: Asthma Management
A clinical trial involving patients with moderate to severe asthma demonstrated that the addition of this compound to standard therapy significantly improved lung function and reduced the frequency of exacerbations compared to those receiving traditional glucocorticoids alone. The trial highlighted the importance of receptor modulation in enhancing therapeutic outcomes .
Case Study 2: Inflammatory Bowel Disease
In a study focused on patients with inflammatory bowel disease, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms. This suggests a potential role in managing chronic inflammation associated with gastrointestinal disorders .
Mechanism of Action
Glucocorticoid receptor agonist-2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamilyThis binding modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .
Comparison with Similar Compounds
Pharmacological Profiles
GRA-2 belongs to the class of selective glucocorticoid receptor agonists (SEGRAs), which dissociate anti-inflammatory effects (transrepression) from adverse metabolic effects (transactivation). Below is a comparative analysis with key glucocorticoid agonists:

Key Findings :
- Covalent Binding: GRA-2, Dex-Mesylate, and Compound 1217 covalently bind to cysteine residues in the GR ligand-binding domain (GR-LBD), enhancing receptor stability and duration of action compared to non-covalent binders like dexamethasone .
- Selectivity : GRA-2’s transrepression bias reduces side effects such as hyperglycemia and osteoporosis, which are prevalent with dexamethasone due to its dual transactivation/transrepression activity .
Mechanism of Action
- GRA-2 : Primarily induces transrepression by inhibiting NF-κB and AP-1 inflammatory pathways, while minimizing transactivation-driven gene expression (e.g., gluconeogenic enzymes) .
- Dexamethasone : Activates both transrepression (anti-inflammatory) and transactivation (metabolic side effects), limiting its therapeutic index .
- SEGRAs (e.g., 1217, 1218) : Share GRA-2’s transrepression bias but vary in covalent binding kinetics and off-target receptor interactions .
Clinical and Preclinical Data
- GRA-2 : Used in optimizing ABBV-3373, an ADC targeting TNF-α-producing immune cells. In murine models, GRA-2-based ADCs reduced joint inflammation by 70% without altering blood glucose levels .
- Compound 1217 : Demonstrated 60% inhibition of LPS-induced TNF-α in macrophages at 10 nM, comparable to GRA-2 but with slower receptor dissociation kinetics .
- Dexamethasone : Effective in acute inflammation but causes hyperglycemia at doses >1 mg/kg in diabetic models .
Biological Activity
Glucocorticoid receptor agonist-2 (GRA-2) is a synthetic compound designed to selectively activate the glucocorticoid receptor (GR) with the aim of providing anti-inflammatory effects while minimizing metabolic side effects commonly associated with traditional glucocorticoids. This article explores the biological activity of GRA-2, focusing on its mechanisms of action, therapeutic applications, and potential side effects.
GRA-2 functions primarily through its interaction with the glucocorticoid receptor, a transcription factor that regulates gene expression related to inflammation, metabolism, and immune response. Upon binding to GR, GRA-2 induces a conformational change that allows the receptor to translocate into the nucleus and interact with glucocorticoid response elements (GREs) in target genes. This process can be categorized into two main pathways:
- Transactivation (TA) : GRA-2 promotes gene expression by binding to GREs located in the promoter regions of target genes. This pathway is associated with beneficial anti-inflammatory effects.
- Transrepression (TR) : GRA-2 inhibits the activity of pro-inflammatory transcription factors, thereby reducing the expression of inflammatory cytokines and mediators.
The balance between TA and TR is crucial for determining the overall therapeutic efficacy and side effects of GRA-2. Research indicates that selective GR modulators like GRA-2 can enhance TR while limiting TA, potentially reducing adverse metabolic effects associated with traditional glucocorticoids .
Anti-inflammatory Properties
GRA-2 has demonstrated significant anti-inflammatory activity in various preclinical studies. For instance, it has been shown to effectively reduce inflammation in models of rheumatoid arthritis and asthma by inhibiting cytokine production and leukocyte infiltration .
Table 1: Summary of Biological Effects of GRA-2
Case Studies
- Rheumatoid Arthritis : In a controlled study, patients treated with GRA-2 exhibited reduced joint swelling and pain compared to those receiving standard glucocorticoid therapy. The study highlighted the compound's ability to lower inflammatory markers without significantly affecting glucose levels .
- Asthma Management : A clinical trial demonstrated that GRA-2 improved lung function in asthmatic patients while minimizing side effects such as weight gain and insulin resistance typically seen with conventional glucocorticoids .
Side Effects and Safety Profile
While GRA-2 is designed to minimize side effects, some adverse reactions have been reported. These include:
- Increased Risk of Infection : As with other glucocorticoids, there is a potential risk for immunosuppression leading to increased susceptibility to infections.
- Hormonal Imbalances : Prolonged use may still affect the hypothalamic-pituitary-adrenal (HPA) axis, although to a lesser extent than traditional glucocorticoids.
Table 2: Reported Side Effects of GRA-2
| Side Effect | Incidence | Management Strategies |
|---|---|---|
| Increased risk of infection | Moderate | Prophylactic antibiotics |
| Hormonal imbalances | Low | Monitoring HPA axis function |
| Gastrointestinal issues | Rare | Dietary modifications |
Chemical Reactions Analysis
Ligand-Receptor Binding Dynamics
The primary chemical reaction involves binding to the GR ligand-binding domain (LBD), inducing conformational changes critical for receptor activation. Key findings include:
-
Structural Interaction : The compound’s alanine-malonic acid moiety interacts with residues in the GR LBD, particularly helices 3, 4, and 5, stabilizing the receptor’s active conformation .
-
Binding Affinity : Computational studies using MM/GBSA free energy decomposition reveal strong van der Waals (ΔG vdw ≈ −45 kcal/mol) and electrostatic (ΔG ele ≈ −30 kcal/mol) contributions to binding .
Table 1: Binding Interaction Energy Components
| Interaction Type | Energy Contribution (kcal/mol) | Key Residues Involved |
|---|---|---|
| Van der Waals (ΔG vdw) | −45 ± 2.1 | Leu563, Met604, Gln570 |
| Electrostatic (ΔG ele) | −30 ± 1.8 | Arg611, Asp590 |
| Solvation (ΔG sol) | +20 ± 1.5 | — |
Receptor Dimerization and Nuclear Translocation
Upon binding, GR undergoes dimerization, a reaction pivotal for transcriptional activity:
-
FRET Assay Data : Cortivazol (a structural analog) enhances GR dimerization by 40% compared to dexamethasone (Dex), correlating with increased transcriptional activation .
-
Kinetic Studies : Dimerization occurs within 15–30 minutes post-ligand binding, facilitated by HSP90 dissociation and FKBP52 recruitment .
Enzymatic Interactions and Metabolic Pathways
The compound’s stability and bioavailability are influenced by enzymatic reactions:
-
11β-HSD Metabolism : Unlike endogenous glucocorticoids, EVT-12532582 is resistant to 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), avoiding inactivation to cortisone .
-
CYP3A4 Oxidation : In vitro studies suggest partial metabolism via cytochrome P450 3A4, producing inactive hydroxylated derivatives .
Transcriptional Regulation Mechanisms
The activated GR-ligand complex modulates gene expression through:
-
Transactivation : Binds glucocorticoid response elements (GREs) with a consensus sequence AGAACAnnnTGTTCT , recruiting coactivators (e.g., SRC-1, CBP/p300) .
-
Transrepression : Inhibits NF-κB and AP-1 via direct protein-protein interactions, reducing pro-inflammatory cytokine synthesis .
Table 2: Key Transcriptional Targets
| Target Gene | Regulation | Biological Effect | Coregulator Involvement |
|---|---|---|---|
| GILZ | Upregulated | Anti-inflammatory, immunosuppressive | SRC-2, CARM1 |
| IL-6 | Downregulated | Reduced inflammation | NCoR1, HDAC3 |
| SGK1 | Upregulated | Metabolic regulation | NCOA1, GRIP1 |
Synthetic and Degradation Reactions
While full synthetic pathways remain proprietary, inferred steps include:
-
Peptide Coupling : Solid-phase synthesis for the Ala-Ala dipeptide segment .
-
Malonic Acid Conjugation : Esterification or amide bond formation under carbodiimide catalysis (e.g., EDC/NHS).
-
Oxidative Degradation : Accelerated by light and oxygen, forming malondialdehyde derivatives detectable via HPLC-MS .
Comparative Reactivity with Analogues
EVT-12532582 exhibits distinct reactivity profiles compared to classical glucocorticoids:
Q & A
Q. What is the molecular mechanism by which Glucocorticoid Receptor Agonist-2 (GR agonist-2) exerts its activity, and how does its potency compare to other agonists?
GR agonist-2 binds to the glucocorticoid receptor (GR) with high affinity (IC50 = 6.6 nM), inducing conformational changes that enable receptor dimerization, nuclear translocation, and DNA binding to glucocorticoid response elements (GREs) . Its potency is comparable to dexamethasone but may differ in isoform-specific activation (e.g., GRα vs. GRβ) due to variable cofactor recruitment . Methodologically, competitive binding assays using radiolabeled dexamethasone and transfected GR-expressing cell lines are standard for evaluating affinity .
Q. What in vitro models are recommended to assess GR agonist-2's transcriptional activity and anti-inflammatory effects?
Use luciferase reporter assays (e.g., GRE-luc constructs) in HEK293 or A549 cells to measure transcriptional activation. For anti-inflammatory profiling, TNF-α/IL-1β-stimulated macrophages or lung epithelial cells can assess suppression of NF-κB-driven cytokines (e.g., IL-6, IL-8) . Dose-response curves (1 nM–10 µM) should include dexamethasone as a positive control to benchmark efficacy .
Q. How should researchers validate GR-specificity and rule out off-target effects?
Employ GR-knockout (KO) models or siRNA-mediated GR silencing to confirm on-target activity. Cross-test against related nuclear receptors (e.g., mineralocorticoid or progesterone receptors) using reporter assays. Pharmacological inhibitors like RU486 (a GR antagonist) can block GR agonist-2’s effects, confirming receptor dependency .
Advanced Research Questions
Q. How can researchers resolve contradictions in GR agonist-2's transcriptional activation versus repression across different cell types?
Variability arises from cell-specific cofactor availability (e.g., EP300 vs. NCOR1) and post-translational GR modifications (e.g., phosphorylation). Chromatin immunoprecipitation (ChIP-seq) paired with RNA-seq in target cells (e.g., immune vs. hepatic cells) can map GR binding sites and correlate with gene expression patterns. For example, TNF-α-rich microenvironments may reshape GR-cofactor interactions, altering transcriptional outcomes .
Q. What experimental strategies optimize GR agonist-2's efficacy in in vivo models of inflammatory diseases like asthma?
Use murine ovalbumin (OVA)- or house dust mite (HDM)-induced asthma models. Administer GR agonist-2 via intranasal or intraperitoneal routes, with dose optimization (e.g., 1–10 mg/kg) based on pharmacokinetic (PK) studies. Measure lung function (e.g., airway resistance), bronchoalveolar lavage (BAL) inflammatory cell counts, and cytokine levels (IL-4, IL-5). Include dexamethasone to compare side-effect profiles (e.g., glucose intolerance) .
Q. How do GR isoforms (e.g., GRα vs. GRβ) influence responses to GR agonist-2, and how can isoform-specific effects be studied?
GRβ lacks ligand-binding capacity and acts as a dominant-negative regulator. Use isoform-specific knockdown/overexpression models in CRISPR-edited cells. For example, in A549 cells, GRβ overexpression reduces GR agonist-2-driven GRE activation. Isoform-selective antibodies (e.g., anti-GRα vs. anti-GRβ) in Western blotting or immunofluorescence can quantify expression ratios in disease contexts (e.g., steroid-resistant asthma) .
Q. What methodologies address discrepancies between GR agonist-2's in vitro potency (IC50) and in vivo efficacy?
Conduct PK/PD studies to assess bioavailability, tissue distribution, and metabolite activity. For instance, liver microsomal stability assays and plasma protein binding tests can predict in vivo half-life. Pair with transcriptomic analysis of target tissues to correlate drug exposure with pharmacodynamic markers (e.g., FKBP5 induction) .
Methodological Considerations
Q. How should researchers design assays to differentiate GR agonist-2 as a full vs. partial agonist?
Use systems with varying GR expression levels. In cells with low GR density, partial agonists exhibit reduced maximal response (Emax) compared to full agonists like dexamethasone. Generate concentration-response curves in parallel with reference agonists and calculate Emax ratios. For example, GR agonist-2 may show 70% Emax relative to dexamethasone in primary fibroblasts, indicating partial agonism .
Q. What protocols mitigate cytotoxicity in long-term GR agonist-2 treatments?
Perform MTT/ATP assays across a range of concentrations (1 nM–100 µM) and durations (24–72 hrs). Use low-serum conditions to avoid growth factor interference. For chronic studies, pulsed dosing (e.g., 6-hour exposure followed by washout) mimics clinical regimens and reduces apoptosis in sensitive cells (e.g., osteoblasts) .
Data Interpretation and Conflict Resolution
Q. How can contradictory results from GR agonist-2's pro- vs. anti-inflammatory effects in different studies be reconciled?
Context-dependent signaling (transactivation vs. transrepression) plays a role. For example, GR agonist-2 may enhance anti-apoptotic genes (e.g., GILZ) in lymphocytes (pro-survival) while repressing pro-inflammatory cytokines in macrophages. Use cell-type-specific KO models and pathway inhibitors (e.g., MAPK inhibitors) to dissect mechanisms .
Q. What statistical approaches are recommended for analyzing GR agonist-2's dose-response heterogeneity in primary cells?
Apply nonlinear mixed-effects modeling (NLME) to account for inter-donor variability in primary cell responses. Bootstrap resampling or Bayesian hierarchical models can estimate confidence intervals for EC50/IC50 values in heterogeneous datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

